6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one is a heterocyclic compound that belongs to the class of benzo[e]perimidinones This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a phenyl group at the 2nd position on the benzo[e]perimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[e]perimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methylation and Phenylation: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[e]perimidinones, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe in biochemical studies to understand its interactions with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-(4-methylanilino)-2-phenylbenzo[e]perimidin-7-one
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 5-Bromo-6-methylpyrimidine
Uniqueness
6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN2O/c1-12-11-16(23)17-18-19(12)24-22(13-7-3-2-4-8-13)25-20(18)14-9-5-6-10-15(14)21(17)26/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLBZXVOAUJJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1N=C(N=C3C4=CC=CC=C4C2=O)C5=CC=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.